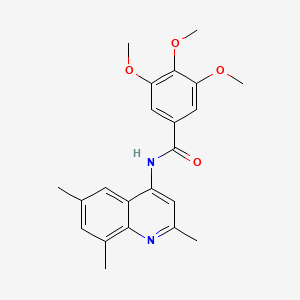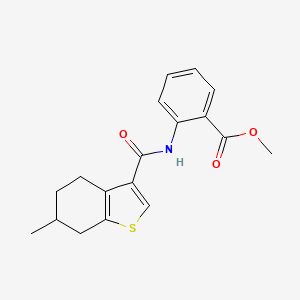![molecular formula C19H29N3O4 B6421093 3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid CAS No. 1096483-22-5](/img/structure/B6421093.png)
3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid, also known as EPCMAPA, is a synthetic carboxylic acid that has been studied for its potential applications in scientific research. EPCMAPA has been found to have a wide range of biochemical and physiological effects that have made it a valuable tool for scientists in various fields.
科学的研究の応用
3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for scientists in various fields. For example, this compound has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of environmental pollutants on the human body. Additionally, this compound has been used as a model compound to study the mechanism of action of various drugs, as well as to study the effects of various drugs on the human body.
作用機序
The exact mechanism of action of 3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid is not fully understood. However, it is believed that this compound binds to certain proteins in the body and alters their activity, leading to a variety of biochemical and physiological effects. Additionally, this compound has been found to interact with certain enzymes in the body, leading to changes in the activity of these enzymes and the resulting biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. For example, it has been found to increase the activity of certain enzymes in the body, leading to increases in energy production and metabolism. Additionally, this compound has been found to have an anti-inflammatory effect, as well as an effect on the immune system. It has also been found to have an effect on the central nervous system, leading to increased alertness and focus.
実験室実験の利点と制限
The main advantage of using 3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid in lab experiments is that it is relatively easy to synthesize and can be used in a wide variety of applications. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of this compound is that it is not water-soluble, making it difficult to use in certain types of experiments.
将来の方向性
3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid has a wide range of potential future applications. For example, it could be used to further study the effects of drugs on the central nervous system and the immune system. Additionally, this compound could be used to study the effects of environmental pollutants on the human body. Furthermore, this compound could be used as a model compound to study the mechanism of action of various drugs, as well as to study the effects of various drugs on the human body. Finally, this compound could be used to develop new drugs or treatments for various diseases and conditions.
合成法
3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid can be synthesized through a multi-step process involving the reaction of 4-ethylphenylcarbamic acid with morpholine and 3-aminopropionic acid. The first step involves the reaction of 4-ethylphenylcarbamic acid with morpholine in aqueous solution to form a new intermediate compound. This intermediate is then reacted with 3-aminopropionic acid in the presence of a base catalyst to form the final product, this compound. The entire process is conducted under mild conditions and can be completed in a relatively short time.
特性
IUPAC Name |
4-(4-ethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-2-15-4-6-16(7-5-15)21-18(23)14-17(19(24)25)20-8-3-9-22-10-12-26-13-11-22/h4-7,17,20H,2-3,8-14H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEKNZBERXZGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6421019.png)
![2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6421026.png)
![2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B6421031.png)

![2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B6421042.png)

![2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421056.png)
![3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid](/img/structure/B6421070.png)
![2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6421080.png)
![2-({2-[(2-methoxyphenyl)amino]ethyl}amino)-3-[(4-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B6421097.png)
![2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid](/img/structure/B6421105.png)
![3-[(2,5-dimethylphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid](/img/structure/B6421113.png)
![3-[(2,5-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid](/img/structure/B6421126.png)
![3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6421127.png)